molecular formula C13H7F3N2O B1429071 3-Phenoxy-5-(trifluoromethyl)picolinonitrile CAS No. 1065607-70-6

3-Phenoxy-5-(trifluoromethyl)picolinonitrile

Cat. No.: B1429071
CAS No.: 1065607-70-6
M. Wt: 264.2 g/mol
InChI Key: LMVZMYGDKFGEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenoxy-5-(trifluoromethyl)picolinonitrile is an organic compound with the molecular formula C13H7F3N2O. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.

Biochemical Analysis

Biochemical Properties

3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the trifluoromethyl group enhances its binding affinity to certain enzymes, making it a potent inhibitor or activator in biochemical pathways . For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions can lead to either the inhibition or activation of the enzyme, depending on the specific biochemical context.

Cellular Effects

The effects of 3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, 3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, 3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the transcriptional activity of target genes, thereby altering cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable at room temperature, but its activity can diminish over extended periods . Long-term exposure to 3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile in in vitro and in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and physiological responses . High doses of 3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile can result in toxicity, affecting vital organs and systems in animal models .

Metabolic Pathways

3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . It can influence metabolic flux and alter metabolite levels within cells . The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be actively transported into cells via membrane transporters, influencing its intracellular concentration and activity . The distribution of 3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects . For example, if localized to the mitochondria, it may directly impact cellular energy production and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxy-5-(trifluoromethyl)picolinonitrile typically involves the reaction of 2-cyano-3-chloropyridine with trifluoromethylboronic acid under specific conditions . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 100°C for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxy-5-(trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Phenoxy-5-(trifluoromethyl)picolinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxy-5-(trifluoromethyl)phenylpyridine-3-carbonitrile: Similar structure but with a different substitution pattern.

    3-Cyanopyridine: Lacks the phenoxy and trifluoromethyl groups.

    5-(Trifluoromethyl)pyridin-2-ol: Contains a hydroxyl group instead of a nitrile group.

Uniqueness

3-Phenoxy-5-(trifluoromethyl)picolinonitrile is unique due to the presence of both the phenoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications.

Properties

IUPAC Name

3-phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)9-6-12(11(7-17)18-8-9)19-10-4-2-1-3-5-10/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVZMYGDKFGEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Chloro-5-(trifluoromethyl)picolinonitrile (0.220 g, 1.07 mmol) was combined with sodium phenoxide trihydrate (0.272 g, 1.60 mmol) and DMF (5 mL). The resulting mixture was heated to 80° C. and agitated for one hour. The mixture was then cooled, diluted with ether and washed with 1M NaOH, water (3×), brine, dried and evaporated to give crude 3-phenoxy-5-(trifluoromethyl)picolinonitrile (0.190 g, 67.5% yield) as red oil.
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.272 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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